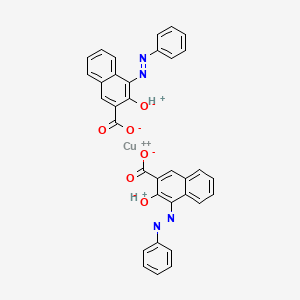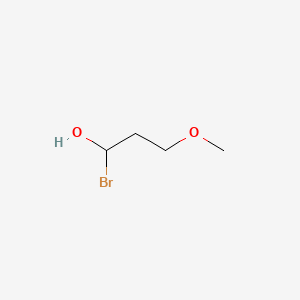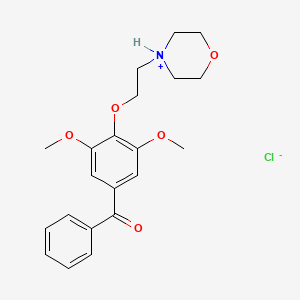![molecular formula C34H16N4S4 B15342865 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is a complex organic compound with the molecular formula C34H16N4S4. It is known for its unique structure, which includes multiple dithiolylidene and benzonitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile typically involves the reaction of 4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene with 2,2’-bi(1,3-dithiolylidene) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .
科学的研究の応用
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive materials.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile involves its ability to participate in electron transfer processes. The compound’s dithiolylidene groups facilitate the transfer of electrons, making it an effective component in electronic devices. The benzonitrile groups contribute to the compound’s stability and electronic properties .
類似化合物との比較
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile: Similar structure but with ethene groups instead of dithiolylidene.
Bis(pinacolato)diboron: Contains boron atoms and is used in different applications such as catalysis[][3].
Uniqueness
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is unique due to its combination of dithiolylidene and benzonitrile groups, which provide distinct electronic properties and stability. This makes it particularly valuable in the field of organic electronics and materials science .
特性
分子式 |
C34H16N4S4 |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
4-[2-[4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene]-5-(4-cyanophenyl)-1,3-dithiol-4-yl]benzonitrile |
InChI |
InChI=1S/C34H16N4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-16H |
InChIキー |
GOBHMPHSTLKVBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)S2)C6=CC=C(C=C6)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


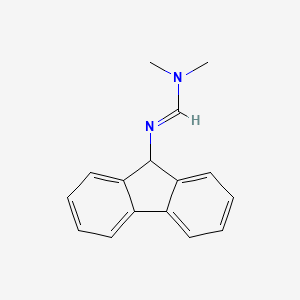
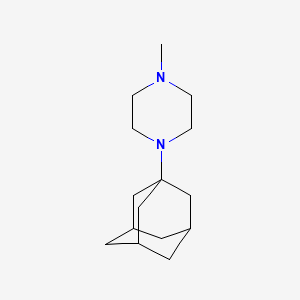
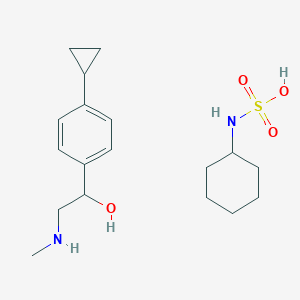

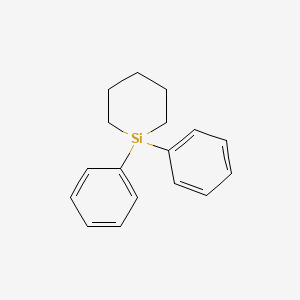
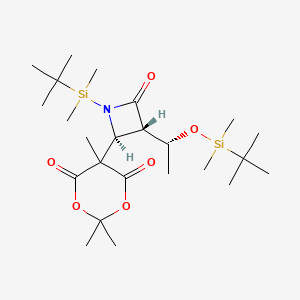
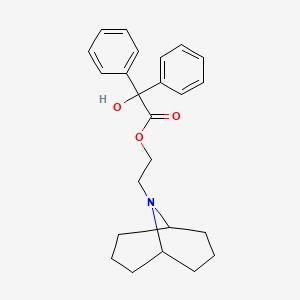
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
